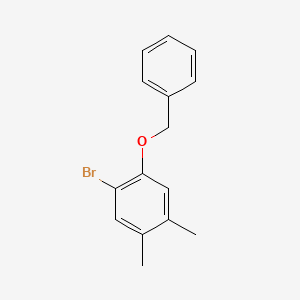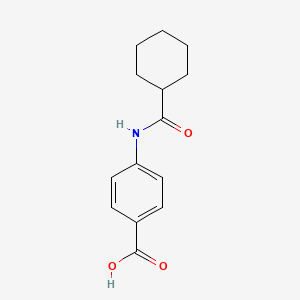
1-(piperidin-4-yl)-2,3-dihydro-1H-indole
概要
説明
1-(Piperidin-4-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that features a piperidine ring fused to an indole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
作用機序
Target of Action
The primary target of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Biochemical Pathways
The compound’s interaction with serine/threonine-protein kinase B-raf affects various biochemical pathways. For instance, it has been associated with the NLRP3 inflammasome pathway . The NLRP3 inflammasome is a multiprotein complex that plays a fundamental role in the immune response to exogenous and endogenous stimuli .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Some piperidine derivatives have shown significant inhibitory bioactivity in hepg2 cells . They induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can affect the compound’s action . Some researchers believe that inducing HIF gene overexpression in such an environment can promote the expression of apoptosis-related proteins, thereby inhibiting tumor growth and development .
生化学分析
Biochemical Properties
1-(piperidin-4-yl)-2,3-dihydro-1H-indole has been shown to interact with various enzymes and proteins. For instance, it has been found to have antiplasmodial activity, indicating potential interactions with enzymes and proteins involved in the life cycle of Plasmodium falciparum .
Cellular Effects
It has been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Molecular Mechanism
It is suggested that it may bind to certain proteins, potentially inhibiting or activating enzymes and causing changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with piperidine in the presence of catalysts such as palladium or nickel. The reaction conditions often include hydrogenation steps and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
化学反応の分析
Types of Reactions
1-(Piperidin-4-yl)-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or nickel catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium or nickel catalysts.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated derivatives .
科学的研究の応用
1-(Piperidin-4-yl)-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
類似化合物との比較
1-(Piperidin-4-yl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares a similar piperidine ring but differs in the fused heterocyclic structure.
1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds have similar piperidine moieties but differ in their substituents and overall structure
The uniqueness of this compound lies in its specific indole-piperidine fusion, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,12,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSCMQHTMIMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181525-34-8 | |
| Record name | 1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-chlorophenyl)phenyl]boronic acid](/img/structure/B3247291.png)










